

Mono(2-ethyl-5-oxohexyl)phthalate: A Technical Overview

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Compound of Interest

Compound Name: Mono(2-ethyl-5-oxohexyl)phthalate

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Introduction

Mono(2-ethyl-5-oxohexyl)phthalate (MEOHP) is a prominent secondary metabolite of the widely used plasticizer, Di(2-ethylhexyl)phthalate (DEHP).[1][2] As a member of the phthalate ester class of compounds, MEOHP has garnered significant attention in the scientific community due to its prevalence as a biomarker of DEHP exposure in humans and its potential biological activity.[3][4][5] This technical guide provides a comprehensive overview of MEOHP, including its chemical properties, metabolic fate, toxicological profile, and its interaction with cellular signaling pathways. Detailed experimental protocols for its analysis and synthesis are also presented, along with quantitative data and visual representations of key processes to support research and development activities.

Chemical and Physical Properties

MEOHP is a phthalic acid monoester.[6][7] It is formed by the formal condensation of one of the carboxy groups of phthalic acid with the hydroxyl group of 2-ethyl-5-oxohexan-1-ol.[3][8]

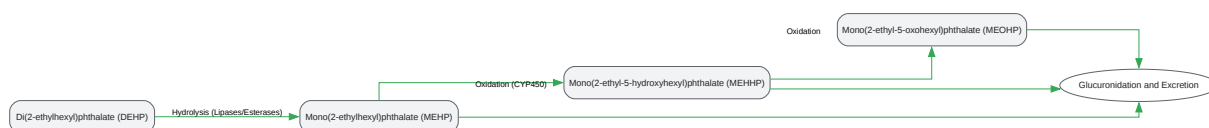
Property	Value	Source
Chemical Formula	C ₁₆ H ₂₀ O ₅	[6]
Molecular Weight	292.33 g/mol	[3][6][9]
CAS Number	40321-98-0	[3][6][9]
Appearance	Brown Liquid	[3][10]
Synonyms	MEOHP, 5-Oxo-MEHP, mono(2-ethyl-5-oxohexyl) 1,2- benzenedicarboxylate	[4][6][9]
Solubility	Slightly soluble in Chloroform, Hexanes, and Methanol	[10]
Storage Temperature	2-8°C	[10]

Metabolism and Biomonitoring

MEOHP is not used in commercial products but is formed in the body after exposure to its parent compound, DEHP. The metabolic pathway from DEHP to MEOHP is a multi-step process that primarily occurs in the liver.

Metabolic Pathway of DEHP to MEOHP

The metabolism of DEHP begins with a hydrolysis reaction, followed by oxidation.



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Metabolic pathway of DEHP to MEOHP.

Initially, DEHP is hydrolyzed by lipases and esterases to form Mono(2-ethylhexyl)phthalate (MEHP) and 2-ethylhexanol.[11] MEHP, the primary metabolite, is then further oxidized by cytochrome P450 enzymes to form hydroxylated intermediates, such as Mono(2-ethyl-5-hydroxyhexyl)phthalate (MEHHP).[9] Subsequent oxidation of MEHHP leads to the formation of MEOHP.[9] These oxidized metabolites, including MEOHP, can then be conjugated with glucuronic acid to increase their water solubility and facilitate their excretion in the urine.[3][9]

MEOHP as a Biomarker of DEHP Exposure

Numerous studies have established MEOHP as a sensitive and reliable biomarker for assessing human exposure to DEHP.[3][4][5] In fact, urinary concentrations of MEOHP and MEHHP are often found to be significantly higher than those of the primary metabolite, MEHP.[3][12] For instance, one study found that the urinary levels of MEHHP and MEOHP were 10-fold higher than MEHP levels in paired human urine and serum samples.[3][13] This suggests that monitoring these secondary, oxidized metabolites provides a more accurate assessment of DEHP exposure.

Urinary Concentrations of MEOHP in the General Population:

Population	Geometric Mean (µg/g creatinine)	Detection Frequency	Source
U.S. Population (CDC Biomonitoring)	12.7	5364 of 5479 people	[6]
EWG/Commonweal Study	39.4	73 of 74 people	[6]

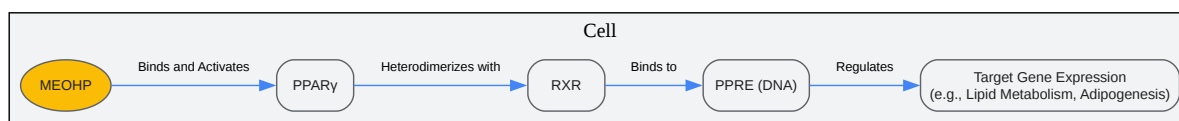
Toxicological Profile

While specific toxicity data such as LD50 (median lethal dose) and NOAEL (No-Observed-Adverse-Effect Level) for MEOHP are not readily available in the public domain, the toxicity of its parent compound, DEHP, and its primary metabolite, MEHP, have been more extensively studied. Exposure to DEHP has been associated with a range of adverse health effects, particularly on the reproductive and endocrine systems.[6]

MEOHP, along with MEHP, is considered a biologically active metabolite of DEHP. The primary mechanism of action for these metabolites appears to be through the activation of the Peroxisome Proliferator-Activated Receptor gamma (PPAR γ).

Interaction with PPAR γ Signaling Pathway

Recent research has demonstrated that MEOHP and MEHP, but not the parent compound DEHP, can directly bind to and activate PPAR γ , a key regulator of lipid metabolism and glucose homeostasis.[14] This interaction can lead to downstream effects on gene expression and cellular function.



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MEOHP interaction with the PPAR γ signaling pathway.

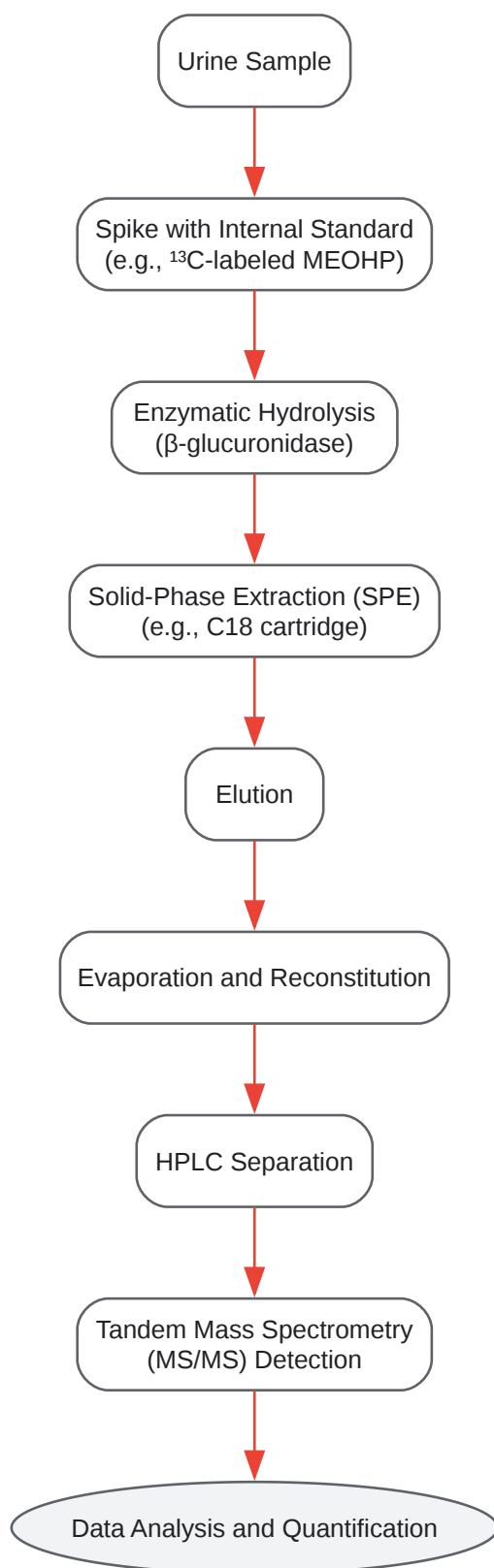
The binding of MEOHP to PPAR γ induces a conformational change in the receptor, leading to its heterodimerization with the Retinoid X Receptor (RXR). This complex then binds to Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription. The activation of PPAR γ by phthalate metabolites has been linked to disruptions in endocrine function and metabolic processes.[1]

Experimental Protocols

Analytical Method for MEOHP in Urine

The quantification of MEOHP in urine is typically performed using high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS), which offers high sensitivity and specificity.[15]

Workflow for Urinary MEOHP Analysis:



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Analytical workflow for urinary MEOHP determination.

Detailed Protocol:

- **Sample Preparation:** A known volume of urine (e.g., 1 mL) is spiked with an isotopically labeled internal standard (e.g., ^{13}C -labeled MEOHP) to correct for matrix effects and variations in sample processing.
- **Enzymatic Hydrolysis:** The sample is treated with β -glucuronidase to deconjugate the glucuronidated metabolites of MEOHP, converting them to their free form for analysis. This is typically carried out at 37°C for a few hours.
- **Solid-Phase Extraction (SPE):** The hydrolyzed sample is passed through an SPE cartridge (e.g., C18) to clean up the sample and concentrate the analyte. Interfering substances are washed away, and the phthalate metabolites are retained on the cartridge.
- **Elution:** MEOHP and other retained compounds are eluted from the SPE cartridge using an organic solvent, such as methanol or acetonitrile.
- **Evaporation and Reconstitution:** The eluate is evaporated to dryness under a gentle stream of nitrogen and then reconstituted in a small volume of a solvent compatible with the HPLC mobile phase.
- **HPLC-MS/MS Analysis:** The reconstituted sample is injected into an HPLC system for separation of the analytes. The separated compounds are then introduced into a tandem mass spectrometer for detection and quantification. The mass spectrometer is operated in multiple reaction monitoring (MRM) mode for high selectivity.[15]

Synthesis of MEOHP

The racemic synthesis of MEOHP can be achieved in a multi-step process.[16] A plausible synthetic route is outlined below.

Synthetic Scheme:



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Plausible synthetic route for MEOHP.

General Protocol:

- **Synthesis of 2-Ethyl-5-oxohexan-1-ol:** A suitable starting material, such as 2-ethyl-5-hexenoic acid, can be converted to the key intermediate, 2-ethyl-5-oxohexan-1-ol, through a series of reactions including epoxidation, hydrolysis, and oxidative cleavage.
- **Esterification:** The synthesized 2-ethyl-5-oxohexan-1-ol is then reacted with phthalic anhydride in the presence of a catalyst to form MEOHP. The reaction conditions are controlled to favor the formation of the monoester.
- **Purification:** The crude product is purified using techniques such as column chromatography to isolate MEOHP with high purity. The final yield for such a multi-step synthesis is typically modest. A reported racemic synthesis of MEOHP was completed in four steps with a yield of 11%.^[16]

Conclusion

Mono(2-ethyl-5-oxohexyl)phthalate is a critical metabolite for understanding human exposure to the ubiquitous plasticizer DEHP. Its role as a sensitive biomarker is well-established, and ongoing research continues to elucidate its biological activities, particularly its interaction with the PPAR γ signaling pathway. The analytical and synthetic protocols provided in this guide serve as a valuable resource for researchers in the fields of toxicology, environmental health, and drug development, facilitating further investigation into the health implications of phthalate exposure.

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